molecular formula C8H9NO2 B1357405 2-(5-Methylpyridin-2-yl)acetic acid CAS No. 848093-05-0

2-(5-Methylpyridin-2-yl)acetic acid

Cat. No.: B1357405
CAS No.: 848093-05-0
M. Wt: 151.16 g/mol
InChI Key: TYHTUJMBDHMENY-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)acetic acid is an organic compound with the molecular weight of 151.16 . The IUPAC name for this compound is (5-methyl-2-pyridinyl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) . This indicates that the compound has a pyridine ring with a methyl group at the 5th position and an acetic acid group attached to the 2nd position of the ring .

Scientific Research Applications

  • Synthesis and Physical-Chemical Properties : Research focused on synthesizing derivatives of 2-(5-Methylpyridin-2-yl)acetic acid and studying their physical and chemical properties. For instance, new derivatives of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids were synthesized and their physical-chemical constants and structures were confirmed using methods like NMR and IR-spectroscopy (Salionov, 2015).

  • Large-Scale Synthesis : Techniques for efficient, large-scale synthesis of compounds related to this compound have been developed. This includes the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate, indicating the compound's role in facilitating large-scale organic synthesis processes (Morgentin et al., 2009).

  • Structural Studies : Structural studies of derivatives, such as the synthesis and structural assessment of (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, have been conducted. These studies include understanding the molecular conformations in solution and crystal forms, which is critical for designing compounds with desired properties (Chui et al., 2004).

  • Insecticidal Activity : Some derivatives of this compound have been explored for their insecticidal properties. For example, the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid showcased potential insecticidal activities (Holla et al., 2004).

  • Optical Properties and Sensing Applications : Studies on the optical properties of certain derivatives, such as [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, have been conducted. These compounds exhibit high fluorescence quantum yields and large Stokes shifts, making them potential candidates for applications in metal sensing and as laser dyes (Grummt et al., 2007).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(5-Methylpyridin-2-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including enzyme inhibition or activation, which can have downstream effects on metabolic processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how this compound influences biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the compound’s long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes . These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its role in cellular processes.

Properties

IUPAC Name

2-(5-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHTUJMBDHMENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597761
Record name (5-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848093-05-0
Record name (5-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(5-Methylpyridin-2-yl)acetic acid was prepared using analogous procedures to those used for the preparation of (5-methoxypyridin-2-yl)acetic acid (SM-1ab) substituting 2-bromo-5-methylpyridine for 2-bromo-5-methoxypyridine.
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